molecular formula C14H20N2 B1291588 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-46-3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B1291588
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UHFFFAOYSA-N
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Patent
US07547690B2

Procedure details

Neat LAH (0.4 g, 10.54 mmol) was added in small portions to a stirred solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.2 g, 5.21 mmol) in THF (40 ml) and the mixture was stirred under nitrogen overnight. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.4 ml), 15% NaOH (1.2 ml) and water (0.4 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-benzyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. LC/MS: m/e 217 (MH+).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:14]1[CH:20]2[CH2:21][CH2:22][CH:15]1[CH2:16][NH:17][C:18](=O)[CH2:19]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([N:14]1[CH:20]2[CH2:21][CH2:22][CH:15]1[CH2:16][NH:17][CH2:18][CH2:19]2)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CNC(CC1CC2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ace bath
CUSTOM
Type
CUSTOM
Details
quenched by consecutive addition of water (0.4 ml), 15% NaOH (1.2 ml) and water (0.4 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Precipitated sodium aluminate was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CNCCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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